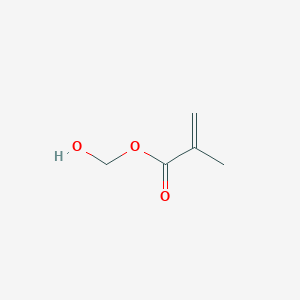

Hydroxymethylmethacrylate

Description

Structure

3D Structure

Properties

CAS No. |

21982-30-9 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

hydroxymethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C5H8O3/c1-4(2)5(7)8-3-6/h6H,1,3H2,2H3 |

InChI Key |

UACSZOWTRIJIFU-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCO |

Canonical SMILES |

CC(=C)C(=O)OCO |

Other CAS No. |

21982-30-9 |

Synonyms |

hydroxymethyl methacrylate hydroxymethylmethacrylate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hydroxymethylmethacrylate

Established Synthetic Routes for Hydroxymethylmethacrylate Monomer Production

The industrial production of this compound has historically relied on well-established chemical synthesis routes. One of the primary methods involves the reaction of methacrylic acid with a suitable hydroxyl-containing compound. A common and analogous synthesis for a similar monomer, 2-hydroxyethyl methacrylate (B99206) (HEMA), involves the reaction of methacrylic acid with ethylene (B1197577) oxide. wikipedia.orgatamanchemicals.comatamanchemicals.com This reaction is an esterification process that yields the desired hydroxyalkyl methacrylate monomer.

Another prevalent method is the transesterification of an existing methacrylate ester, such as methyl methacrylate, with a diol like ethylene glycol. chemicalbook.com This process involves exchanging the alkyl group of the ester with a hydroxyalkyl group. Both of these conventional methods can also lead to the formation of diester crosslinking agents, such as ethylene glycol dimethacrylate, as a byproduct. atamanchemicals.comatamanchemicals.com

A different synthetic pathway to produce methacrylate monomers involves a multi-step process starting from ethylene. This process can include the carbonylation of ethylene to form propionic acid, followed by a reaction with formaldehyde (B43269) to produce methacrylic acid. google.comresearchgate.net The resulting methacrylic acid is then esterified with a suitable alcohol to yield the final methacrylate monomer. google.com

| Synthetic Route | Reactants | Key Process | Primary Product | Common Byproduct |

|---|---|---|---|---|

| Esterification | Methacrylic Acid + Ethylene Oxide | Ring-opening addition | 2-Hydroxyethyl methacrylate (HEMA) | Ethylene glycol dimethacrylate |

| Transesterification | Methyl Methacrylate + Ethylene Glycol | Ester exchange | 2-Hydroxyethyl methacrylate (HEMA) | - |

| Multi-step Synthesis | Ethylene, Carbon Monoxide, Formaldehyde, Alcohol | Carbonylation, Aldol Condensation, Esterification | Alkyl Methacrylate | Varies by step |

Emerging Green Chemistry Approaches and Sustainable Synthesis for this compound

In response to growing environmental concerns, green chemistry principles are being increasingly applied to the synthesis of monomers like this compound. charlotte.edursc.org These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. acs.orgsemanticscholar.org

One promising green approach is the use of enzymatic catalysis. acs.orgchemrxiv.org Enzymes can offer high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. acs.org For instance, enzymatic processes have been successfully used in the synthesis of other complex molecules, demonstrating their potential for cleaner production of specialty monomers. acs.orgchemrxiv.org Laccase, an enzyme, has shown potential as a biocatalyst in chemical synthesis, including polymer-related applications. scienceopen.com The use of enzymes in oligonucleotide synthesis is also an area of active research, highlighting the broader applicability of biocatalysis in producing complex chemical structures. almacgroup.com

Another green strategy involves the use of alternative, more sustainable feedstocks. Research is being conducted on synthesizing acrylic functional monomers from renewable resources like ricinoleic acid, a fatty acid derived from castor oil. ingentaconnect.com This approach involves the esterification of the bio-based acid with a hydroxyalkyl methacrylate. ingentaconnect.com

Furthermore, innovative catalyst-free synthesis methods are being explored. One such method for producing methyl methacrylate precursors involves the use of a reversible CO2 capture approach with an organic superbase at room temperature. rsc.org This process avoids the use of expensive and toxic catalysts and gases. rsc.org The development of hydrogels using green manufacturing processes, often based on biopolymers, also underscores the shift towards more sustainable chemical production. mdpi.com

| Approach | Key Principle | Example/Application | Potential Advantage |

|---|---|---|---|

| Enzymatic Catalysis | High selectivity and mild reaction conditions | Use of enzymes like laccase for synthesis. acs.orgchemrxiv.orgscienceopen.com | Reduced byproducts, less need for protecting groups. acs.org |

| Bio-based Feedstocks | Use of renewable resources. | Synthesis from ricinoleic acid. ingentaconnect.com | Reduced reliance on fossil fuels. researchgate.net |

| Catalyst-Free Synthesis | Avoiding heavy metal or toxic catalysts. | Reversible CO2 capture with an organic superbase. rsc.org | Eliminates catalyst toxicity and separation issues. rsc.org |

| Click Chemistry | High-yield, modular reactions under mild conditions. mdpi.com | Synthesis of hydrogel networks. mdpi.com | Rapid, efficient, and generates minimal byproducts. mdpi.com |

Purification Techniques for High-Purity this compound Monomer

Achieving high purity of the this compound monomer is crucial for its subsequent polymerization and the performance of the final polymer. Several purification techniques are employed to remove impurities, which often include unreacted starting materials and byproducts like dimethacrylates.

Common purification methods include extraction, ion-exchange, and steam stripping. chemicalbook.comgoogleapis.com For instance, in the synthesis of 2-hydroxyethyl methacrylate, impurities can be removed through procedures like soaking and extraction. chemicalbook.com A specific method for removing ethylene glycol dimethacrylate from 2-hydroxyethyl methacrylate involves extraction using a mixed solvent system of water and an aliphatic hydrocarbon. google.com This technique leverages the differential solubility of the monomer and the impurity in the two solvents. google.com

Chromatographic techniques are also vital for both purification and analysis. Monolithic columns, including those based on hydroxymethyl methacrylate itself, have been developed for the separation of various molecules, demonstrating the utility of chromatographic methods in this field. nih.govresearchgate.net These monoliths can be used in different modes, such as hydrophilic interaction liquid chromatography (HILIC) and ion-exchange chromatography, to achieve effective separation. researchgate.netmdpi.com

Precursor Chemistry and Feedstock Considerations for this compound Synthesis

The synthesis of this compound is fundamentally linked to the chemistry of its precursors. The primary precursors are a source of the methacrylate group and a source of the hydroxymethyl group.

Methacrylic acid or its esters, like methyl methacrylate, are the most common sources of the methacrylate moiety. atamanchemicals.comchemicalbook.com These themselves are significant industrial chemicals. The production of methyl methacrylate can be achieved through various routes, including a process starting from ethylene and carbon monoxide to form propionaldehyde, which is then reacted with formaldehyde. google.com Another route involves the condensation of propionic acid with formaldehyde. researchgate.net

Formaldehyde is a key precursor for introducing the hydroxymethyl group. The reaction of propionates with formaldehyde is a critical step in some synthesis pathways for methacrylic acid and its esters. scispace.com

Mechanistic and Kinetic Aspects of Hydroxymethylmethacrylate Polymerization

Free Radical Polymerization of Hydroxymethylmethacrylate: Initiator Systems and Conditions

Free radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers, including methacrylates. fujifilm.com The process is characterized by a chain reaction mechanism involving three main stages: initiation, propagation, and termination. fujifilm.com Initiation begins with the decomposition of an initiator, typically a peroxide or an azo compound, into highly reactive free radicals. fujifilm.com These radicals then react with monomer molecules to form propagating radicals, which in turn react with more monomers in the propagation stage to build the polymer chain. fujifilm.com Termination occurs when two propagating radicals combine or undergo disproportionation. fujifilm.com

For methacrylate (B99206) monomers, redox initiators offer an alternative to conventional thermal initiators, as they can prevent the formation of gaseous byproducts and allow for polymerization at lower temperatures. mdpi.com A common redox system involves an oxidant, like benzoyl peroxide (BPO), and a reductant, such as N,N-dimethylaniline (DMA), which generate free radicals through an oxidation-reduction reaction. mdpi.com Another initiator system that has been successfully used for the quasi-living free radical polymerization of various alkyl methacrylates is N,N-Dimethylanilinium p-toluenesulfonate (PTSA-DMA). rsc.org

Bulk and Solution Radical Polymerization of this compound

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. nih.gov This method is straightforward and can be applied to a wide range of monomers and temperatures. nih.gov One of the primary advantages of bulk polymerization is the production of high molecular weight polymers. soton.ac.uk However, the viscosity of the reaction mixture increases significantly as the polymerization progresses, which can complicate heat removal and stirring. For hydroxyl-containing monomers like 2-hydroxyethyl acrylate (B77674) (HEA), bulk polymerization can result in insoluble polymers due to high molecular weights and strong intermolecular hydrogen bonding. metu.edu.tr The activation energy for the bulk polymerization of HEA has been reported to be high for a free radical polymerization, a phenomenon attributed to this extensive hydrogen bonding. metu.edu.tr

Solution polymerization involves the use of a solvent to dissolve the monomer and initiator. This technique helps to control the viscosity of the reaction mixture and dissipate the heat generated during the exothermic polymerization process. slideshare.net The presence of a solvent can also influence the kinetics and the properties of the resulting polymer. For instance, in the synthesis of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels, using water as a diluent in solution polymerization leads to a sponge-like structure with interconnected micropores when the water content is sufficiently high. researchgate.net

Table 1: Comparison of Bulk and Solution Polymerization of Hydroxyl-Containing Methacrylates

| Feature | Bulk Polymerization | Solution Polymerization |

|---|---|---|

| Components | Monomer, Initiator | Monomer, Initiator, Solvent |

| Heat Dissipation | Can be challenging due to high viscosity. | More efficient due to the presence of a solvent. |

| Viscosity | Increases significantly during polymerization. | Generally lower and more manageable. |

| Polymer Structure | Can lead to dense, amorphous structures. researchgate.net | Can produce porous structures depending on the solvent. researchgate.net |

| Molecular Weight | Typically results in high molecular weight polymers. soton.ac.uk | Molecular weight can be controlled by the monomer/solvent ratio. |

| Example Finding | Bulk polymerization of HEA can lead to insoluble polymers due to strong hydrogen bonding. metu.edu.tr | Solution polymerization of HEMA with sufficient water yields a sponge-like, microporous structure. researchgate.net |

Emulsion and Suspension Radical Polymerization of this compound

Emulsion polymerization is a heterogeneous radical polymerization technique that typically involves emulsifying a monomer in a continuous phase, usually water, with the aid of a surfactant. wikipedia.org The polymerization occurs within latex particles that form spontaneously. wikipedia.org A key feature of emulsion polymerization is the use of a water-soluble initiator. researchgate.net This method allows for the production of high-molecular-weight polymers at high polymerization rates with effective heat control. researchgate.net For 2-hydroxyethyl methacrylate (HEMA), emulsion polymerization has been conducted using various initiators, with the polymerization rate correlating well with the aqueous solubility of the initiator. researchgate.net

Suspension polymerization is another heterogeneous process where monomer droplets are suspended in a liquid phase, often water, through mechanical agitation. wikipedia.org Unlike emulsion polymerization, the initiator is soluble in the monomer phase, and each monomer droplet can be considered a mini-bulk polymerization system. wikipedia.org This method is advantageous for achieving a high degree of polymerization without the risk of monomer boil-off and allows for good heat conduction. wikipedia.org Protective colloids, such as polyvinyl alcohol, are often added to prevent the monomer droplets from coalescing. wikipedia.org

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques provide precise control over polymer molecular weight, polydispersity, architecture, and end-functionality. cmu.edu These methods rely on establishing a dynamic equilibrium between a low concentration of active propagating chains and a predominant amount of dormant species. researchgate.net The three main types of CRP are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.net

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile CRP method that utilizes a transition metal catalyst to reversibly activate and deactivate polymer chains through a halogen atom transfer process. wikipedia.orgspringernature.com This technique is effective for a wide range of monomers, including methacrylates. The polymerization of 2-hydroxyethyl methacrylate (HEMA) has been successfully achieved using ATRP with a CuCl/CuCl2/2,2′-bipyridine catalyst system in a solvent mixture, yielding well-defined polymers. rsc.org The rate of polymerization and the properties of the resulting polymer are influenced by factors such as the initiator, solvent, and temperature. rsc.org ATRP allows for the synthesis of polymers with narrow molecular weight distributions and predetermined molecular weights.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a highly versatile CRP technique that can be applied to most monomers polymerizable by free-radical methods, including methacrylates. sigmaaldrich.cn It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process. wikipedia.org A key advantage of RAFT is its tolerance to a wide range of functional groups and reaction conditions, including bulk, solution, and aqueous media. sigmaaldrich.cn The selection of the appropriate RAFT agent is crucial for a successful and controlled polymerization. sigmaaldrich.cn This method allows for the synthesis of polymers with complex architectures and well-defined end groups. mdpi.com Research has shown that polymers synthesized by RAFT can undergo depolymerization when heated in the absence of an initiator, indicating that the process can reach a thermodynamic equilibrium mediated by the RAFT agent. rsc.org

Nitroxide-Mediated Polymerization (NMP) of this compound

NMP is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain, forming a dormant alkoxyamine species. wikipedia.org This reversible termination process allows for controlled polymer growth. While NMP is a powerful technique, the control of methacrylic ester polymerization, in particular, has been a long-standing challenge. nih.gov The process can be initiated through either a unimolecular process, using a pre-formed alkoxyamine initiator, or a bimolecular process, which involves a conventional radical initiator and a separate nitroxide radical. The development of new nitroxide structures and polymerization strategies continues to improve the control over methacrylate polymerization via NMP. nih.gov

Table 2: Overview of Controlled Radical Polymerization Techniques for Methacrylates

| Polymerization Method | Mediating Agent | Key Features |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Transition metal complex (e.g., Copper-based) rsc.org | Reversible halogen atom transfer. wikipedia.org Good control over molecular weight and low polydispersity. cmu.edu |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Thiocarbonylthio compound (CTA) wikipedia.org | Tolerant to a wide range of monomers and functional groups. sigmaaldrich.cn Enables synthesis of complex architectures. csiropedia.csiro.au |

| Nitroxide-Mediated Polymerization (NMP) | Stable nitroxide radical wikipedia.org | Metal-free system. Control over methacrylates can be challenging. nih.gov |

Ionic Polymerization Pathways for this compound

Ionic polymerization offers an alternative to free-radical methods for synthesizing polymers with controlled architectures. This control stems from the nature of the active centers, which are ions or ion pairs. The polymerization characteristics are highly dependent on the type of ion (anion or cation), the solvent, the counter-ion, and the temperature.

Anionic polymerization of methacrylate monomers can produce polymers with well-defined structures, narrow molecular weight distributions, and controlled molecular weights. uliege.becmu.edu The process is, however, sensitive to impurities and the presence of a hydroxyl group in this compound (HEMA) complicates direct anionic polymerization. The acidic proton of the hydroxyl group can terminate the propagating anionic chain. Therefore, protection of the hydroxyl group is a common strategy employed before polymerization.

The polymerization of methacrylate monomers is often initiated by organolithium compounds. uliege.be For instance, a simple alkyl lithium initiator like sec-butyllithium (B1581126) (sBuLi) complexed with lithium chloride (LiCl) has been used to initiate the anionic polymerization of various methacrylic monomers in tetrahydrofuran (B95107) (THF) at -78°C. uliege.be While this system works well for tert-butyl methacrylate (tBuMA), leading to a living polymerization, the direct application to HEMA is problematic due to the reactive hydroxyl group. uliege.be

Metal-free anionic polymerization systems have also been explored for methacrylates, using initiators generated in situ, such as tetramethylammonium–triphenylmethide (TMA–TPM). cas.cn These systems can produce poly(methyl methacrylate) (PMMA) with narrow molecular weight distributions, although initiator efficiencies can be low due to slow initiation. cas.cn The application of such systems to HEMA would still necessitate the protection of the hydroxyl group.

Strategies for anionic polymerization of functional monomers like HEMA often involve:

Protection/Deprotection: The hydroxyl group of HEMA is first protected with a group that is stable under anionic polymerization conditions, such as a silyl (B83357) ether. After polymerization of the protected monomer, the protecting groups are removed to yield poly(this compound) (PHEMA).

Use of specific initiators and additives: Ligated anionic polymerization, using additives like alkali metal alkoxides or halides, can help to stabilize the active centers and control the polymerization of polar monomers. cmu.edu

Cationic polymerization is another method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. wikipedia.org This method is typically suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. wikipedia.org Alkenes with electron-donating groups and heterocyclic monomers are common candidates for cationic polymerization. wikipedia.org

The direct cationic polymerization of HEMA is challenging. While the ester group might be considered weakly electron-donating, the primary hydroxyl group can interfere with the cationic process. The lone pair of electrons on the oxygen of the hydroxyl group can act as a nucleophile and terminate the propagating cationic chain.

However, cationic methacrylate polymers have been synthesized using monomers containing protected functional groups. For example, methacrylate monomers with amino acid moieties have been polymerized via controlled radical polymerization techniques like RAFT, and subsequent deprotection yields cationic polymers. rsc.orgnih.gov While this is not direct cationic polymerization of the methacrylate double bond, it demonstrates a pathway to cationic polymers derived from methacrylate monomers.

For successful cationic polymerization of a monomer like HEMA, a protection strategy for the hydroxyl group would likely be necessary. The protected monomer could then potentially be polymerized using a suitable initiating system, such as a protic acid, a Lewis acid, or a carbenium ion salt. wikipedia.org Following polymerization, a deprotection step would yield the final PHEMA.

Anionic Polymerization of this compound

Polymerization Kinetics and Thermodynamic Considerations for this compound Systems

The kinetics of HEMA polymerization are complex and influenced by several factors, including temperature, initiator concentration, and the physical state of the reaction medium. mdpi.comnumberanalytics.com The polymerization is an exothermic process, and understanding the thermodynamics is crucial for controlling the reaction and the final polymer properties.

The rate of polymerization of HEMA, like other vinyl monomers, is dependent on the concentrations of the monomer and the initiator. numberanalytics.com In free-radical polymerization, the rate typically shows a first-order dependence on the monomer concentration and a square-root dependence on the initiator concentration. nih.gov However, deviations from this classical behavior are often observed, particularly at high conversions due to diffusion-controlled phenomena. mdpi.comnih.gov

The polymerization of HEMA exhibits autoacceleration, also known as the gel effect, where the polymerization rate increases significantly at intermediate conversions (around 7-12%). mdpi.com This is attributed to a decrease in the termination rate as the viscosity of the medium increases, hindering the diffusion of large polymer radicals. mdpi.com

Table 1: Activation Energies for HEMA Polymerization

| Parameter | Value (kJ/mol) | Reference |

|---|---|---|

| Overall Activation Energy (Ea) | 90.6 ± 1.1 | mdpi.com |

| Propagation Activation Energy (Ep) | 21.9 ± 1.5 | mdpi.com |

| Termination Activation Energy (Et) | 5.6 | mdpi.com |

The rate of polymerization is also influenced by external factors such as pressure. Increasing the pressure generally leads to a faster polymerization rate and higher molecular weights. uc.edu

Chain transfer is a crucial reaction in polymerization that affects the molecular weight of the resulting polymer. wikipedia.org It involves the termination of a growing polymer chain and the creation of a new radical on another molecule, which can then initiate a new polymer chain. wikipedia.org This can occur to the monomer, initiator, polymer, or a deliberately added chain transfer agent. wikipedia.org

In the context of HEMA polymerization, chain transfer can influence the final network structure, especially in crosslinked systems. nih.gov The addition of a chain transfer agent leads to the formation of shorter kinetic chains, which can enhance the termination rate and slow down the polymerization. nih.gov This can also delay the onset of diffusion-controlled termination to higher conversions. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a type of living radical polymerization that utilizes a chain transfer agent to control the polymerization process. libretexts.org This technique allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. libretexts.org RAFT has been successfully employed for the polymerization of methacrylate monomers, including those with functional groups. rsc.org

Chain transfer to the polymer itself can lead to branching. mdpi.com Intramolecular chain transfer (backbiting) results in short-chain branches, while intermolecular chain transfer leads to long-chain branches. mdpi.com The high concentration of polymer present in emulsion polymerization can enhance the rate of chain transfer to the polymer. mdpi.com

Reaction Rate Dependencies and Activation Energies for this compound Polymerization

Effects of Polymerization Environment on Poly(this compound) Microstructure

The environment in which HEMA is polymerized significantly impacts the microstructure of the resulting PHEMA. researchgate.netfraunhofer.de This includes the solvent, temperature, and the presence of other components like crosslinking agents or porogens.

The morphology of PHEMA, particularly when synthesized as a hydrogel or a porous scaffold, is highly dependent on the polymerization conditions. For instance, in polymerization-induced phase separation in water, slower polymerization rates can lead to polymers with larger morphological features, such as larger pores and polymer droplets. researchgate.net The type and volume of porogen used during polymerization can also be adjusted to create a variety of surface architectures and pore morphologies. researchgate.net

The microstructure of a polymer refers to the arrangement of the monomer units within the polymer chain, including tacticity (the stereochemical arrangement of chiral centers). semanticscholar.org For PHEMA, the tacticity can influence its physical properties. The polymerization environment, including the solvent and temperature, can affect the stereochemistry of the polymerization.

The presence of crosslinking agents in the polymerization mixture leads to the formation of a polymer network. The type and concentration of the crosslinking agent can affect the mechanical properties of the final material. mdpi.com For example, long-chain crosslinking agents can increase the impact resistance of polymethacrylates. mdpi.com

Furthermore, external factors like pressure during polymerization can influence the microstructure. High-pressure polymerization can lead to a higher degree of conversion and crosslinking, resulting in a denser microstructure with fewer defects and improved mechanical strength. fraunhofer.de

Copolymerization Dynamics and Architecture Design with Hydroxymethylmethacrylate

Binary Copolymerization of Hydroxymethylmethacrylate with Various Monomers

Binary copolymerization involves the polymerization of two different monomers, in this case, HMMA and a comonomer. The selection of the comonomer allows for the fine-tuning of the resulting copolymer's properties, such as its hydrophilicity, thermal stability, and mechanical behavior.

HMMA has been successfully copolymerized with a variety of monomers. For instance, its copolymerization with ethyl acrylate (B77674) (EA) has been studied to create new biocompatible materials. kpi.ua In these studies, the influence of the feed composition on the grafting reaction yields was a key area of investigation. kpi.ua Another example is the copolymerization of HMMA with butyl methacrylate (B99206) (BMA), which has been explored for creating polymethacrylate-based networks. ugent.be These networks can be designed to be photo-crosslinkable and reductively decrosslinkable, offering potential applications in areas like coatings. ugent.be

The free-radical initiated copolymerization of HMMA with other methacrylates, such as 2-ethoxyethyl methacrylate (EOEMA), has also been reported. sapub.org These reactions, often initiated by compounds like 2,2-azo-bisisobutyronitrile (AIBN), allow for the synthesis of copolymers with varying compositions and microstructures. sapub.org Furthermore, HMMA has been copolymerized with monomers like 2,4,6-trichlorophenyl methacrylate (TClPhMA) to investigate the thermal properties of the resulting materials. researchgate.net

The table below summarizes some of the binary copolymerization systems involving HMMA and the focus of the related research.

| Comonomer | Polymerization Method | Research Focus |

| Ethyl Acrylate (EA) | Ceric ammonium (B1175870) nitrate (B79036) initiation | Influence of feed composition on grafting yields for biocompatible materials. kpi.ua |

| Butyl Methacrylate (BMA) | Free radical polymerization | Development of photo-crosslinkable and decrosslinkable networks. ugent.be |

| 2-Ethoxyethyl Methacrylate (EOEMA) | Free-radical initiation (AIBN) | Determination of reactivity ratios and monomer sequence distribution. sapub.org |

| 2,4,6-trichlorophenyl Methacrylate (TClPhMA) | Bulk polymerization (benzoyl peroxide initiator) | Investigation of thermal properties. researchgate.net |

| Itaconic Acid (IA) | Graft copolymerization onto chitosan (B1678972) | Synthesis of a drug carrier for controlled release. nih.gov |

Reactivity Ratios and Monomer Sequence Distribution in this compound Copolymers

For example, in the copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (EOEMA), the reactivity ratios were determined to be r1=0.8436 and r2=0.7751, with a product of 0.6614, indicating the formation of random copolymers. sapub.org The distribution of monomer sequences along the copolymer chain can be calculated using statistical methods based on these reactivity ratios. sapub.orgkpi.ua This information is vital for understanding the microstructure of the copolymer and its influence on the material's properties. mdpi.com

The determination of reactivity ratios can be carried out using various methods, such as the Fineman-Ross and Kelen-Tudos methods. sapub.orgekb.eg These methods typically involve analyzing the copolymer composition at low conversions. sapub.orgmdpi.com The monomer sequence distribution can be further analyzed to understand the arrangement of monomer units, which can be random, alternating, or in blocks. researchgate.net

Ternary and Multicomponent Copolymerization Involving this compound

Extending beyond binary systems, HMMA can be incorporated into ternary and multicomponent copolymers, allowing for even greater control over the final material properties. In these systems, three or more different monomers are polymerized together.

An example of a ternary system involves the graft copolymerization of HMMA and other comonomers, such as acrylamide (B121943) and acrylic acid, onto a cellulose (B213188) backbone. researchgate.net This approach aims to develop environmentally friendly polymeric materials for applications like metal ion separation. researchgate.net The Passerini reaction, a multicomponent reaction, has been utilized to synthesize novel reactive monomers that can then be used in RAFT (co)polymerization to create well-defined homopolymers and statistical copolymers. rsc.org

The statistical copolymerization of a 1:1 molar ratio of a water-miscible monomer like 2-hydroxyethyl methacrylate (HEMA) and a water-immiscible monomer like 4-hydroxybutyl methacrylate (HBMA) in water via RAFT polymerization represents another complex system. rsc.org Such hybrid formulations can lead to various copolymer morphologies, including spheres, worms, and vesicles. rsc.org

Graft Copolymerization Strategies Employing this compound

Graft copolymerization is a powerful technique to modify the properties of a pre-existing polymer backbone by attaching side chains of a different monomer. This results in a branched copolymer architecture. HMMA can be utilized in both "grafting-from" and "grafting-onto" strategies.

"Grafting-from" Approaches with this compound

In the "grafting-from" approach, also known as surface-initiated polymerization, initiator sites are created on a polymer backbone, and the monomer is then polymerized from these sites. alfa-chemistry.comnumberanalytics.com This method allows for the growth of high-density polymer brushes from the surface. numberanalytics.com

This technique has been employed to graft HMMA onto various substrates. For instance, HMMA has been grafted onto cellulose extracted from pine needles to create materials for the separation and remediation of metal ions from water. researchgate.net The "grafting-from" approach is versatile and can be initiated through various methods, including free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. alfa-chemistry.comnih.gov

"Grafting-onto" Approaches with Poly(this compound) Backbones

The "grafting-onto" method involves attaching pre-synthesized polymer chains with reactive end groups onto a polymer backbone with complementary functional groups. alfa-chemistry.com While this method can sometimes result in lower grafting densities compared to the "grafting-from" approach due to steric hindrance, it is a widely used technique for modifying polymer surfaces. numberanalytics.com

In the context of HMMA, a poly(this compound) backbone, with its pendant hydroxyl groups, could serve as a versatile platform for "grafting-onto" various functional polymer chains.

Block Copolymer Synthesis Utilizing this compound Monomer Units

Block copolymers consist of two or more long sequences (blocks) of different monomer units. The synthesis of block copolymers containing HMMA allows for the creation of materials with distinct, well-defined domains, leading to unique properties and self-assembly behaviors.

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a common and effective method for synthesizing block copolymers with controlled molecular weights and narrow polydispersities. nih.gov For example, block copolymers containing a hydrophobic block of methyl methacrylate and a hydrophilic block of 2-hydroxyethyl methacrylate have been synthesized using a combination of RAFT polymerization and click chemistry. nih.gov

Nitroxide-mediated polymerization (NMP) is another controlled radical polymerization technique used to prepare block copolymers. For instance, polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) block copolymers have been synthesized using NMP. rsc.org The synthesis of amphiphilic block copolymers of N-vinyl pyrrolidone and n-alkyl methacrylates has also been achieved through RAFT polymerization and the sequential addition of monomers. mdpi.com

The table below provides examples of block copolymers synthesized using HMMA or its derivatives.

| Block Copolymer System | Polymerization Method | Research Focus |

| Methyl Methacrylate - 2-Hydroxyethyl Methacrylate | RAFT polymerization and click chemistry | Synthesis of novel biomaterials with tunable nanostructures. nih.gov |

| Polystyrene - Poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) | Nitroxide-mediated polymerization (NMP) | Preparation of functional block copolymers and their micellization. rsc.org |

| N-vinyl pyrrolidone - n-Alkyl Methacrylates | RAFT polymerization | Synthesis and self-assembly behavior of novel amphiphilic block copolymers. mdpi.com |

| Poly(glycerol monomethacrylate) - Poly(2-hydroxypropyl methacrylate) | RAFT aqueous dispersion polymerization | Investigation of thermo-responsive behavior of worm gels. rsc.org |

Synthesis of Di-block and Multi-block Copolymers with this compound Segments

The synthesis of di-block and multi-block copolymers incorporating this compound (HMMA) allows for the creation of macromolecules with tailored properties and complex architectures. Controlled polymerization techniques are pivotal in achieving well-defined block structures. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and living anionic polymerization are prominent methods for this purpose. nih.govrsc.org

Multi-block copolymers, which consist of three or more distinct polymer blocks, can also be synthesized using similar controlled polymerization strategies. mdpi.comnih.gov The synthesis of multi-block copolymers is a powerful method for evaluating the "livingness" and end-group fidelity of a polymerization system. nih.gov Techniques like acid-enhanced RAFT polymerization have been shown to improve the synthesis of well-defined multi-block copolymers by minimizing termination events and maintaining low dispersity across multiple block extension steps. nih.gov Another approach involves the use of bifunctional initiators in living anionic polymerization to create dianionic polymers, which are then linked together to form multi-block structures. d-nb.info These methods enable the creation of complex architectures such as ABA triblock, (AB)n alternating, and even more complex sequential copolymers containing HMMA segments. mdpi.comd-nb.info

The table below summarizes representative techniques and corresponding monomers used in the synthesis of block copolymers that can include this compound segments.

| Polymerization Technique | Type of Copolymer | Monomer 1 (Example) | Monomer 2 (Example) | Reference |

| RAFT Polymerization | Di-block | Methyl Methacrylate | This compound | nih.gov |

| Living Anionic Polymerization | Di-block, Multi-block | Styrene | This compound | nih.gov |

| Acid-Enhanced RAFT | Multi-block | Various Methacrylates | This compound | nih.gov |

| Anionic Polymerization with Linking Agent | Multi-block | Isoprene | Styrene (followed by functionalization) | d-nb.info |

Self-Assembly Characteristics of this compound-Containing Block Copolymers

Amphiphilic block copolymers containing a hydrophilic this compound block and a hydrophobic block can self-assemble into a variety of ordered nanostructures in selective solvents. mdpi.comrsc.org This behavior is driven by the thermodynamic incompatibility of the different blocks, leading to microphase separation. researchgate.net The resulting morphology is influenced by several factors, including the volume fraction of each block, the total molecular weight of the copolymer, and the nature of the solvent. rsc.org

In a solvent that is selective for one of the blocks, the copolymer chains aggregate to minimize the unfavorable interactions of the insoluble block with the solvent. mdpi.com For a di-block copolymer with a hydrophilic poly(this compound) (PHMMA) block and a hydrophobic block (e.g., polystyrene), placing it in an aqueous solution (a selective solvent for PHMMA) will typically lead to the formation of micelles. mdpi.com These micelles consist of a core formed by the collapsed hydrophobic blocks, surrounded by a corona of the solvated, hydrophilic PHMMA blocks. mdpi.com

The geometry of the self-assembled structures can range from spherical micelles to cylindrical (or worm-like) micelles, and vesicles (also known as polymersomes), depending on the relative block lengths. rsc.orgwhiterose.ac.uk For instance, as the relative length of the hydrophobic block increases, the morphology can transition from spherical micelles to worms and then to vesicles. whiterose.ac.uk This has been observed in systems like poly(ethylene glycol)-block-poly(hydroxybutyl methacrylate) where temperature changes can induce reversible morphological transitions. whiterose.ac.uk

The self-assembly of these block copolymers can be studied using techniques such as Transmission Electron Microscopy (TEM), Small-Angle X-ray Scattering (SAXS), and Dynamic Light Scattering (DLS). mdpi.comwhiterose.ac.uk These methods provide information about the size, shape, and internal structure of the resulting nano-objects. whiterose.ac.uk The ability to control the self-assembly of HMMA-containing block copolymers is crucial for their application in areas like nanotechnology and biomaterials. nih.govmdpi.com

The following table outlines the expected self-assembled morphologies based on the composition of a di-block copolymer in a selective solvent.

| Hydrophilic Block Volume Fraction | Hydrophobic Block Volume Fraction | Expected Morphology in Water |

| High | Low | Spherical Micelles |

| Intermediate | Intermediate | Cylindrical (Worm-like) Micelles |

| Low | High | Vesicles (Polymersomes) |

Network Formation and Crosslinking Reactions of this compound

The hydroxyl group on the this compound monomer provides a reactive site for network formation and crosslinking. ugent.be This allows for the transformation of linear or branched polymers containing HMMA units into three-dimensional polymer networks with enhanced mechanical properties, thermal stability, and solvent resistance. ugent.betandfonline.com

Crosslinking can be achieved through various chemical reactions involving the pendant hydroxyl groups. One common method is to copolymerize HMMA with a multifunctional crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov During the polymerization, the crosslinker becomes incorporated into multiple polymer chains, creating covalent bonds between them and forming a network structure from the outset. nih.gov The density of this network can be controlled by adjusting the molar ratio of the crosslinking agent to the HMMA monomer. nih.gov

Alternatively, pre-formed polymers containing HMMA can be crosslinked in a separate step. The hydroxyl groups can react with a variety of crosslinking agents, including diisocyanates, anhydrides, and epoxy resins. smolecule.com For example, the reaction with a diisocyanate forms urethane (B1682113) linkages between the polymer chains, a common strategy in the formation of polyurethane-based networks.

Photopolymerization is another effective method for forming crosslinked networks from HMMA. mdpi.com This technique involves the use of a photoinitiator that, upon exposure to UV or visible light, generates radicals that can initiate polymerization and crosslinking reactions. mdpi.com This method offers excellent spatial and temporal control over the network formation process. mdpi.com For instance, copolymers of butyl methacrylate and a dithiolane derivative of this compound can be crosslinked via UV irradiation. ugent.be The resulting network properties, such as swelling degree and gel fraction, are dependent on the crosslink density. ugent.be

The table below details common crosslinking methods for polymers containing this compound.

| Crosslinking Method | Crosslinking Agent/Mechanism | Resulting Linkage (Example) | Key Features | Reference |

| Copolymerization | Ethylene Glycol Dimethacrylate (EGDMA) | Ester (from methacrylate) | Network formed during polymerization | nih.gov |

| Post-polymerization Reaction | Diisocyanates | Urethane | Forms robust networks | smolecule.com |

| Post-polymerization Reaction | Anhydrides | Ester | Tunable crosslink density | smolecule.com |

| Photocrosslinking | UV irradiation with photoinitiator | Carbon-Carbon bond | Spatially and temporally controlled | ugent.bemdpi.com |

Structure Property Relationships and Macromolecular Engineering of Poly Hydroxymethylmethacrylate and Its Copolymers

Influence of Polymerization Conditions on Poly(Hydroxymethylmethacrylate) Topology and Molar Mass

The topology (e.g., linear, branched, star-shaped) and molar mass of poly(this compound) are fundamentally dictated by the chosen polymerization method and reaction conditions. Conventional free radical polymerization is a common method but offers limited control over the polymer architecture. sigmaaldrich.com In contrast, controlled radical polymerization (CRP) techniques, also known as living radical polymerizations (LRP), provide precise control over molar mass, molar mass distribution, composition, and functionality. sigmaaldrich.com

Prominent CRP techniques for synthesizing well-defined poly(this compound) include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.comspecificpolymers.com ATRP of 2-hydroxyethyl methacrylate (B99206) (HEMA) can be efficiently conducted at room temperature, yielding polymers with a linear evolution of molecular weight with monomer conversion and low polydispersities (Đ), typically around 1.1 to 1.3. researchgate.net This indicates a controlled, living process where polymer chains grow uniformly. researchgate.net Similarly, RAFT polymerization is highly versatile, tolerating a wide range of functional monomers and reaction conditions. specificpolymers.com It allows for the synthesis of well-defined PHEMA with predictable molar masses and narrow molecular weight distributions (Đ < 1.3). specificpolymers.com The living character of RAFT polymerization, signified by the retention of the thiocarbonylthio end groups, also enables the creation of complex architectures like block, star, and hyperbranched polymers. specificpolymers.com

Beyond these methods, ultrasonic irradiation has been used to synthesize PHEMA without a chemical initiator. nih.gov This technique allows for control over the number-average molecular weight by adjusting the ultrasonic power intensity. nih.gov Initially, the molecular weight increases, but it can decrease over time due to polymer degradation, a process that simultaneously narrows the polydispersity to below 1.3. nih.gov Specialized techniques like visible-light-mediated controlled radical branching polymerization can be employed to create hyperbranched polymer topologies with varying molecular weights and degrees of branching.

| Polymerization Method | Control over Molar Mass | Resulting Topology | Polydispersity (Đ) | Key Features |

| Conventional Free Radical | Poor | Linear, Branched (uncontrolled) | Broad (>1.5) | Simple, cost-effective, but lacks precision. sigmaaldrich.commdpi.com |

| ATRP | Excellent | Linear, Star, Brush | Narrow (~1.1 - 1.3) | Allows for synthesis at ambient temperatures; molecular weight increases linearly with conversion. sigmaaldrich.comresearchgate.net |

| RAFT | Excellent | Linear, Block, Star, Hyperbranched | Narrow (<1.3) | Highly versatile with many monomers and functional groups; enables complex architectures. specificpolymers.com |

| Ultrasonic Irradiation | Good | Linear | Narrow (<1.3) | Initiator-free; molar mass controlled by ultrasonic intensity; involves simultaneous polymerization and degradation. nih.gov |

Correlation Between this compound Monomer Incorporation and Derived Material Properties

The incorporation of this compound as a comonomer significantly influences the final properties of the resulting copolymer, such as its mechanical, thermal, and swelling characteristics. The hydrophilic nature of the hydroxymethyl group means that its inclusion in a copolymer chain can drastically alter the material's interaction with aqueous environments. nih.gov

In hydrogels, the concentration of HEMA is a critical factor. For instance, in copolymers of HEMA and epoxy methacrylate (EMA), increasing the EMA content, which is hydrophobic, leads to a decrease in the equilibrium water content (EWC). researchgate.net Conversely, increasing the crosslinking density, which can be achieved with higher comonomer content, can reduce water content but enhance mechanical stability. researchgate.net When HEMA is copolymerized with hydrophobic monomers like ethyl acrylate (B77674) or dodecyl methacrylate, the resulting material's properties, such as tensile modulus and glass transition temperature (Tg), are directly dependent on the comonomer ratio. nih.gov Copolymers with a high content of a hydrophobic comonomer like dodecyl methacrylate can become leathery, exhibiting a high modulus and strength. nih.gov

The swelling behavior of hydrogels is highly dependent on the chemical composition of the copolymer. matec-conferences.orgnih.gov The introduction of hydrophobic monomeric units, such as methyl methacrylate (MMA), into a PHEMA chain significantly reduces the degree of swelling. scielo.br The thermal properties are also affected; the Tg values of hydroxyethyl (B10761427) acrylate (HEA) and methyl methacrylate (MMA) copolymers are distinct from their respective homopolymers, confirming the formation of a new material with intermediate properties. scielo.br

| Comonomer with HEMA | Effect of Increasing Comonomer Content | Resulting Property Change |

| Ethyl Acrylate | Increases hydrophobicity | Decreased equilibrium swelling; Tensile modulus between 0.17-0.50 MPa. nih.gov |

| Dodecyl Methacrylate | Significantly increases hydrophobicity | At 30-62% content, produces a leathery material with high modulus (12-32 MPa) and strength (3-4 MPa). nih.gov |

| Epoxy Methacrylate (EMA) | Increases hydrophobicity | Decreased Equilibrium Water Content (EWC). researchgate.net |

| Chitosan (B1678972) | Varies network structure | Swelling properties vary with chitosan concentration. researchgate.net |

| Methyl Methacrylate (MMA) | Increases hydrophobicity | Reduced degree of swelling. scielo.br |

Molecular Weight Distribution and Polydispersity Effects on Poly(this compound) Performance

The performance of poly(this compound) materials is strongly influenced by both the average molecular weight and the molecular weight distribution (MWD), which is quantified by the polydispersity index (Đ or PDI). tandfonline.com Generally, an increase in molecular weight enhances mechanical properties such as tensile strength, toughness, and Young's modulus. mdpi.com However, this also leads to increased viscosity, which can make processing more challenging. konarksilicones.com

Polydispersity describes the uniformity of polymer chain lengths in a sample. konarksilicones.com A low Đ (approaching 1.0) indicates a monodisperse sample with uniform chain lengths, while a high Đ signifies a polydisperse sample with a wide range of chain lengths. konarksilicones.com This distribution has a significant impact on material properties. aps.org

Polymers with low polydispersity tend to have more regular and ordered molecular packing, which can lead to higher crystallinity, improved mechanical strength, and greater thermal stability. konarksilicones.com They also exhibit more defined melting points and sharper thermal transitions. konarksilicones.com In contrast, polymers with high polydispersity may exhibit reduced mechanical performance due to the presence of shorter, weaker chains that can act as defects. konarksilicones.comyoutube.com A broader MWD also leads to less uniform packing, reduced crystallinity, and broader melting ranges. konarksilicones.com While this can be detrimental to mechanical strength, it can sometimes be beneficial for processability. konarksilicones.com

| Property | Effect of Increasing Molecular Weight | Effect of Increasing Polydispersity (Đ) |

| Tensile Strength | Increases mdpi.com | Decreases (due to short-chain defects) youtube.com |

| Toughness & Impact Strength | Increases konarksilicones.com | Generally decreases konarksilicones.com |

| Viscosity | Increases konarksilicones.com | Becomes more variable and less predictable konarksilicones.com |

| Crystallinity | Can increase | Decreases (due to less uniform packing) konarksilicones.com |

| Melting Point | Increases | Becomes broader and less defined konarksilicones.com |

| Solubility & Processability | Decreases (more entanglement) | Can become more challenging due to variable compatibility konarksilicones.com |

Stereochemical Control in this compound Polymerization and its Impact on Polymer Structure

Stereochemical control during polymerization determines the tacticity of the polymer chain, which is the relative spatial arrangement of its pendant groups. wikipedia.org For polymethacrylates, there are three main tacticities: isotactic (pendant groups on the same side of the chain), syndiotactic (pendant groups on alternating sides), and atactic (pendant groups randomly arranged). wikipedia.orgquora.com This structural regularity has a profound impact on the polymer's physical properties, primarily through its influence on crystallinity. wikipedia.orgmdpi.com

Isotactic and syndiotactic polymers, with their ordered structures, are capable of packing into semi-crystalline lattices. wikipedia.orgmdpi.com This crystallinity generally leads to higher mechanical strength, thermal stability, and chemical resistance compared to their atactic counterparts. wikipedia.orgyoutube.com Atactic polymers, lacking structural order, are amorphous and cannot crystallize, which typically results in lower strength and melting points. wikipedia.orgechemi.com

In the case of poly(methyl methacrylate) (PMMA), which serves as a well-studied analogue, tacticity dramatically affects the glass transition temperature (Tg). Syndiotactic PMMA has the highest Tg (around 120-130°C), followed by atactic PMMA (~120°C), while isotactic PMMA has a significantly lower Tg (~42-55°C). researchgate.netimpact-solutions.co.ukresearchgate.net The higher rigidity and crystalline potential of syndiotactic structures contribute to their higher thermal stability. mdpi.comresearchgate.net The solubility of the polymer is also affected; atactic polypropylene (B1209903) is soluble at room temperature, whereas the more crystalline isotactic version is largely insoluble. While specific data for poly(this compound) is sparse, these established principles for polymethacrylates are directly applicable.

| Property | Isotactic | Syndiotactic | Atactic |

| Pendant Group Arrangement | Same side quora.com | Alternating sides quora.com | Random youtube.com |

| Crystallinity | Semi-crystalline mdpi.com | Crystalline (often highest) mdpi.comyoutube.com | Amorphous wikipedia.orgyoutube.com |

| Glass Transition Temp. (Tg) | Lowest (~42-55°C for PMMA) researchgate.netresearchgate.net | Highest (~120-130°C for PMMA) researchgate.netresearchgate.net | Intermediate (~120°C for PMMA) researchgate.netresearchgate.net |

| Mechanical Strength | High youtube.com | High mdpi.com | Lower youtube.com |

| Melting Point | High quora.com | High (often highest) quora.commdpi.com | No defined melting point echemi.com |

| Solubility | Generally lower | Generally lower | Generally higher |

Conformation and Solution Behavior of Poly(this compound) Chains

The conformation of poly(this compound) chains, referring to their three-dimensional shape in solution or at an interface, is dynamic and depends on various environmental factors. The behavior of the polymer is governed by interactions between polymer segments, solvent molecules, and any present surfaces. acs.orgresearchgate.net

In a good solvent, where polymer-solvent interactions are favorable, the polymer chains will adopt a more extended, swollen, or "uncoiled" conformation to maximize contact with the solvent. acs.org Conversely, in a poor solvent, polymer-polymer interactions are preferred, causing the chains to collapse into a more compact, globular conformation to minimize exposure to the solvent. acs.org For PHEMA, which contains hydrophilic hydroxyl groups, water acts as a complex solvent. researchgate.net The presence of hydrogen bonding between the hydroxyl groups of HEMA and amide groups in a copolymer can be weakened by increasing temperature, leading to changes in swelling behavior. researchgate.net Increasing temperature can also increase chain mobility and disrupt intermolecular hydrogen bonds, facilitating network expansion and a higher equilibrium swelling ratio in hydrogels. nih.gov

At interfaces, PHEMA chains exhibit specific conformational arrangements. When grafted onto a surface to form a "polymer brush," the chains are in a crowded state and stretch away from the surface. nih.gov The conformation and thickness of these brushes influence how they interact with proteins and cells. nih.gov At a polymer/water interface, the hydrophilic nature of the polymer dictates the structure. For similar polymers like poly(2-methoxyethyl acrylate) (PMEA), the interface can form nanometer-scale phase-separated structures of polymer-rich and water-rich domains. researchgate.net This interfacial state is critical for properties like blood compatibility, as protein adsorption can be suppressed in the hydrated, water-rich regions. researchgate.net

Advanced Characterization Methodologies for Hydroxymethylmethacrylate Polymers and Materials

Spectroscopic Techniques for Poly(Hydroxymethylmethacrylate) Analysis

Spectroscopic methods are indispensable for elucidating the structural and electronic properties of PHEMA. These techniques probe the interactions of electromagnetic radiation with the polymer to reveal details about its chemical composition and molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Poly(this compound)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural analysis of PHEMA. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to investigate the polymer's microstructure, including tacticity and the presence of different chemical environments. researchgate.netmdpi.com

In ¹H NMR studies of PHEMA, characteristic signals corresponding to the various protons in the repeating unit can be identified. For instance, research on PHEMA hydrogels has utilized ¹H NMR to probe the states of water within the polymer network. nih.govacs.org The spin-spin relaxation times (T2) of water molecules in hydrated PHEMA reveal different water environments: strongly interacting water, water in porous structures, and bulk water. nih.govacs.org

¹³C NMR spectroscopy provides complementary information about the carbon backbone and side chains of PHEMA. mdpi.com The chemical shifts of the carbonyl, quaternary, and methylene (B1212753) carbons are sensitive to the stereochemical configuration of the polymer chain, allowing for the determination of triad (B1167595) sequences (isotactic, syndiotactic, and heterotactic). researchgate.netkpi.uabibliotekanauki.pl High-resolution solid-state ¹³C NMR can be particularly informative for analyzing the crystallinity and molecular mobility of PHEMA materials. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound)

| Functional Group | Chemical Shift (ppm) |

|---|---|

| -OH | ~4.8 |

| -CH₂- (ester) | ~4.1 |

| -CH₂- (backbone) | ~1.9 |

| α-CH₃ | ~1.0 |

Infrared (IR) and Raman Spectroscopy of Poly(this compound)

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint of PHEMA, identifying characteristic functional groups and hydrogen bonding interactions.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to confirm the polymerization of this compound and to study the structure of the resulting polymer. researchgate.netresearchgate.net The FTIR spectrum of PHEMA exhibits distinct absorption bands corresponding to its functional groups. A broad band in the region of 3100-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often involved in hydrogen bonding. researchgate.netnih.gov The sharp, strong absorption peak around 1700-1730 cm⁻¹ is attributed to the C=O stretching of the ester group. researchgate.netekb.eg Other significant peaks include C-H stretching vibrations around 3000 cm⁻¹. researchgate.net Temperature-dependent IR spectroscopy has been employed to study the dynamics of hydrogen bonds (OH···OH and C=O···HO) in PHEMA, revealing changes in these interactions around the glass transition temperature. nih.govfrontiersin.org

Raman spectroscopy offers complementary information to IR spectroscopy. While not as commonly reported for basic characterization, it can be a powerful tool for studying the skeletal vibrations of the polymer backbone and for analyses where water is a solvent, due to its weak Raman scattering.

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~2950 | C-H Stretch | Alkane (-CH₃, -CH₂-) |

| ~1720 (strong) | C=O Stretch | Ester (-COO-) |

| ~1450 | C-H Bend | Alkane (-CH₃, -CH₂-) |

| ~1150 | C-O Stretch | Ester (-COO-) |

Chromatographic and Mass Spectrometric Approaches for Poly(this compound)

These methods are crucial for determining the size, mass, and distribution of polymer chains, which significantly influence the material's bulk properties.

Gel Permeation Chromatography (GPC) for Molar Mass and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molar mass and molar mass distribution (polydispersity) of polymers. lcms.cznih.gov The method separates polymer molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute faster than smaller molecules. By calibrating with polymer standards of known molar mass (e.g., polystyrene or poly(methyl methacrylate)), the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn) of a PHEMA sample can be determined. nih.govpolymersource.casigmaaldrich.comsigmaaldrich.com A PDI value close to 1.0 indicates a narrow distribution of polymer chain lengths, which is often desirable for specific applications. nih.gov Studies have shown that the synthesis conditions can be tuned to control the molecular weight distribution, with some methods achieving a PDI below 1.3. researchgate.net

Table 3: Typical GPC Data for a Poly(this compound) Sample

| Parameter | Description | Typical Value |

|---|---|---|

| Mn (g/mol) | Number-Average Molar Mass | 10,000 - 100,000 |

| Mw (g/mol) | Weight-Average Molar Mass | 11,000 - 140,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 2.5 |

Mass Spectrometry (MS) of Poly(this compound)

Mass spectrometry (MS) provides detailed information about the absolute molecular weight of individual oligomers, end-group structures, and repeating units. waters.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a particularly powerful technique for polymer analysis. bruker.com In MALDI-TOF MS, the polymer is co-crystallized with a matrix and ionized by a laser, allowing for the detection of intact macromolecular ions. waters.com This technique can yield absolute molecular weights for polymers with narrow polydispersity (PDI < 1.2). waters.comnih.gov For more polydisperse samples, MALDI-TOF can be challenged by mass discrimination effects. nih.gov

Electrospray Ionization (ESI) is another soft ionization technique that can be coupled with mass spectrometry (e.g., ESI-QTOF-MS) for polymer analysis. nih.gov ESI is considered a gentler ionization method than MALDI and can be particularly useful for analyzing polymers with labile end groups that might fragment during MALDI analysis. nih.gov Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of polymers by functionality before mass analysis, providing a more complete characterization. nih.gov

Microscopic and Morphological Investigations of this compound-Derived Materials

The performance and application of materials derived from this compound are intrinsically linked to their internal structure and surface characteristics. Microscopic techniques are therefore indispensable for visualizing and understanding the morphology at micro and nanoscales.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology of this compound-based polymers. azooptics.com SEM provides high-resolution, three-dimensional images of the material's surface topography, while TEM allows for the observation of the internal nanostructure. azooptics.compressbooks.pubazom.com

In the study of poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels, SEM is frequently used to characterize the porous structure, which is critical for applications like tissue engineering. nih.gov For instance, investigations have shown that by varying the concentration of HEMA during polymerization, the resulting scaffold morphology can be controlled. nih.gov SEM images reveal that higher concentrations of HEMA can lead to closed, nano-sized pores with a uniform shape, whereas lower concentrations may result in larger, more irregularly shaped pores. nih.gov A significant challenge in the SEM analysis of PHEMA hydrogels is the sample preparation, as the technique requires the material to be in a dehydrated state. researchgate.net This can potentially introduce artifacts, and the observed morphology may differ from that of the native, hydrated gel. researchgate.net Furthermore, polymers are often sensitive to electron beam damage, which can make high-magnification imaging difficult. nih.gov

TEM is employed to visualize features at even higher resolutions, such as the distribution of nanoparticles within a PHEMA composite matrix or the phase separation in polymer blends. researchgate.net For TEM analysis, the sample must be prepared as an ultra-thin section, which can be a complex process. azooptics.comresearchgate.net Staining agents, such as ruthenium tetroxide or ferric chloride, are sometimes used to enhance the contrast between different polymer phases, making them distinguishable in the TEM image. researchgate.netwashington.edu This is particularly useful for studying the morphology of immiscible polymer blends containing PHEMA, where one phase can be selectively stained to appear darker. researchgate.netwashington.edu

| HEMA Concentration | Observed Morphology |

|---|---|

| High (e.g., HC50) | Uniform, closed, nano-sized pores. |

| Medium (e.g., HC40, HC30) | Irregularly shaped pores, with bead-shaped pores observed at HC30. |

| Low | Larger, more irregular pore structures. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to analyze surface topography at the nanoscale. measurlabs.comtrigenotoul.com It operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. pressbooks.pub By detecting the forces between the tip and the surface, AFM can generate detailed three-dimensional topographical maps and provide quantitative data on surface roughness with sub-nanometer vertical resolution. measurlabs.compressbooks.pubeag.com

A key advantage of AFM in polymer science is its ability to image both conductive and non-conductive samples without special coatings, which are often required for SEM. pressbooks.pub This makes it ideal for characterizing the surface of insulating this compound polymers. AFM can be operated in various environments, including air and liquid, allowing for the analysis of PHEMA materials in both dry and hydrated states, which is crucial for understanding hydrogel surface properties. measurlabs.comtrigenotoul.com

The technique offers several imaging modes, such as contact mode and tapping mode. measurlabs.com Tapping mode is particularly well-suited for soft samples like hydrogels, as it minimizes the risk of surface damage during scanning. measurlabs.comeag.com AFM analysis of PHEMA-based films and materials can reveal information about surface smoothness, the presence of defects, and the homogeneity of the material's surface. pressbooks.pub For example, lower surface roughness values, as measured by AFM, can indicate fewer defects and potentially stronger adhesion properties in polymer films. pressbooks.pub

| Capability | Description |

|---|---|

| Topographical Imaging | Generates high-resolution 3D images of the sample surface. |

| Surface Roughness Quantification | Provides quantitative measurements of surface roughness down to the angstrom scale. |

| Feature Size Measurement | Measures dimensions of surface features, such as step heights. |

| Nanomechanical Properties | Can probe mechanical properties like adhesion and elasticity at the nanoscale. |

| Versatile Environments | Operates in air, liquid, or vacuum, allowing analysis of samples in various states (e.g., hydrated hydrogels). |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Thermal Analysis of Poly(this compound) and Composites

Thermal analysis techniques are crucial for determining the thermal transitions and stability of polymeric materials. These properties dictate the material's processing parameters and its performance at different temperatures.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of polymers. hu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This allows for the determination of key thermal transitions, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). wikipedia.org

For amorphous or semi-crystalline polymers like poly(this compound), the glass transition temperature is a critical parameter. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org Poly(2-hydroxyethyl methacrylate) (PHEMA) typically exhibits a Tg around 100°C. tandfonline.com The exact value can be influenced by factors such as molecular weight, cross-linking density, and the presence of plasticizers like water.

When HEMA is copolymerized with other monomers, the Tg of the resulting material can be tailored. For instance, copolymerizing HEMA with hydrophobic comonomers that have a low Tg, such as ethyl acrylate (B77674) or n-butyl acrylate, can significantly alter the thermal properties of the final polymer. nih.gov The glass transition temperature of these copolymers can be determined using dynamic mechanical measurements, which are closely related to DSC. nih.gov

| Comonomer | Weight Fraction of Comonomer (ω2) | Glass Transition Temperature (Tα at 1 Hz) |

|---|---|---|

| Ethyl Acrylate | 0.0 - 1.0 | Tα varies with composition. |

| n-Butyl Acrylate | 0.0 - 1.0 | Tα varies with composition. |

| Dodecyl Methacrylate | 0.0 - 1.0 | Tα varies with composition. |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is used to evaluate the thermal stability and decomposition profile of materials. The resulting TGA curve provides information on the onset of degradation, the temperatures of maximum weight loss, and the amount of residual mass at the end of the analysis.

| Parameter | Value |

|---|---|

| Temperature of Maximum Weight Loss (TMax) | 420 - 425 °C |

| Effect of Crosslinker Content | TMax increases as a function of crosslinker content. |

Differential Scanning Calorimetry (DSC)

Rheological and Mechanical Property Assessment of this compound-Based Systems

The mechanical and rheological properties of this compound-based materials are paramount to their function, from the processability of liquid resins to the durability and elasticity of the final cured polymers and hydrogels.

Rheology is the study of the flow and deformation of matter. mhmedical.com For HEMA-based systems, rheological characterization is important for understanding the behavior of liquid formulations before polymerization and the viscoelastic properties of the resulting gels. Many polymer solutions and hydrogels exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. nih.gov Specifically, they often show shear-thinning properties, where the viscosity decreases as the shear rate increases, which can be advantageous for processing and application. nih.gov The viscoelastic nature of PHEMA gels, which combines both solid-like (elastic) and liquid-like (viscous) properties, can be investigated through oscillatory rheological tests that measure the storage modulus (G') and loss modulus (G''). numberanalytics.com

The mechanical properties, such as tensile strength, modulus, and elongation at break, define the material's ability to withstand physical stress. Cross-linked poly(2-hydroxyethyl methacrylate) networks exhibit rubberlike behavior at temperatures above their Tg or when swollen with a suitable solvent like water. tandfonline.com The mechanical performance can be precisely engineered by copolymerizing HEMA with other monomers. For example, copolymerizing HEMA with ethyl acrylate or n-butyl acrylate can yield materials with significantly enhanced tensile strength and strain-at-break compared to pure PHEMA. nih.gov Similarly, PHEMA hydrogel scaffolds for tissue engineering can be designed to have specific compressive and tensile properties by controlling the HEMA concentration during synthesis. nih.gov

| Material System | Property | Value Range | Reference |

|---|---|---|---|

| PHEMA Hydrogel (swollen in water) | Tensile Modulus (E) | 0.39 MPa | nih.gov |

| PHEMA Hydrogel (swollen in water) | Tensile Strength (σu) | 0.32 MPa | nih.gov |

| PHEMA Hydrogel (swollen in water) | Strain-at-Break (εu) | 1.81 | nih.gov |

| HEMA-co-ethyl acrylate/n-butyl acrylate (swollen) | Tensile Strength (σu) | 0.7 - 0.9 MPa | nih.gov |

| HEMA-co-ethyl acrylate/n-butyl acrylate (swollen) | Strain-at-Break (εu) | 5 - 7 | nih.gov |

| PHEMA Hydrogel Scaffolds | Compressive Max Stress | 254.24 - 932.42 KPa | nih.gov |

| PHEMA Hydrogel Scaffolds | Tensile Max Stress | 4.37 - 30.64 KPa | nih.gov |

| PHEMA Hydrogel Scaffolds | Compressive Modulus | 16.14 - 38.80 KPa | nih.gov |

Viscoelastic Behavior of Poly(this compound) Gels and Solutions

The viscoelastic properties of poly(this compound) (PHEMA) and related polymers are critical for understanding their behavior in applications ranging from biomedical devices to industrial formulations. The study of rheology, which investigates the flow and deformation of materials, provides deep insights into the molecular structure and interactions within these polymer systems. kau.edu.sapressbooks.pub Polymer solutions and gels exhibit a combination of viscous (liquid-like) and elastic (solid-like) characteristics, which can be quantified using techniques like oscillatory shear tests. pressbooks.pub

In these tests, parameters such as the storage modulus (G') and the loss modulus (G'') are measured. G' represents the elastic component, or the energy stored and recovered per cycle of deformation, while G'' represents the viscous component, or the energy dissipated as heat. The behavior of these moduli as a function of frequency or temperature reveals information about the polymer network's structure, cross-linking density, and interactions with the solvent. mdpi.com

Research on lightly cross-linked poly(this compound) gels has shown that their viscoelastic properties are significantly influenced by the presence and nature of diluents used during polymerization. acs.orgresearchgate.net For instance, studies on PHEMA gels swollen in various diluents demonstrate that the mechanical losses can be substantial, indicating slow relaxation processes of physical associates within the polymer network. researchgate.net The cross-linking density and the stage of dilution during network formation are also crucial factors that dictate the final viscoelastic response of the material. acs.org In dilute solutions, the entanglement and interaction of polymer chains lead to complex, non-Newtonian behaviors like shear-thinning, where viscosity decreases as the shear rate increases. pressbooks.pub This phenomenon is attributed to the alignment of polymer chains in the direction of flow, reducing intermolecular resistance. pressbooks.pub

| Material System | Key Finding | Influencing Factors | Source |

|---|---|---|---|

| Poly(this compound) Gels | Viscoelastic properties are significantly impacted by the diluent used during polymerization. | Nature and amount of diluent, cross-linking density. acs.orgacs.org | acs.orgacs.org |

| Lightly Cross-linked PHEMA Gels | Showed large mechanical losses at low frequencies, attributed to the slow relaxation of hydrophobic physical associates. researchgate.net | Degree of cross-linking, nature of the swelling medium. researchgate.net | researchgate.net |

| Polymer Solutions (General) | Exhibit shear-thinning behavior where viscosity decreases with increasing shear rate. pressbooks.pub | Polymer concentration, temperature, molecular weight, solvent quality. kau.edu.sapressbooks.pub | kau.edu.sapressbooks.pub |

| PHEMA Copolymers | Low-temperature relaxations are influenced by the composition of comonomers. | Comonomer type and ratio (e.g., n-Butyl Methacrylate). tandfonline.com | tandfonline.com |

Mechanical Testing of Poly(this compound) Composites

The mechanical integrity of poly(this compound) is often insufficient for applications requiring high strength, necessitating its reinforcement through the formation of composites. mdpi.com Mechanical testing, including tensile and compression tests, is fundamental to quantifying the improvements in properties such as strength, stiffness, and toughness. A universal testing machine is commonly used to measure these properties by applying a controlled force and measuring the resulting deformation. mdpi.com